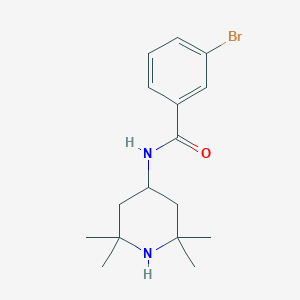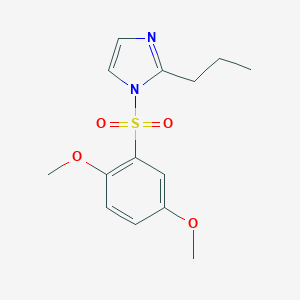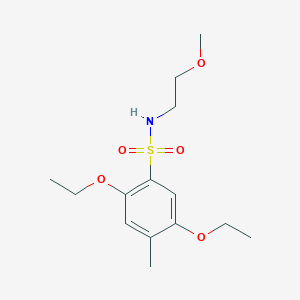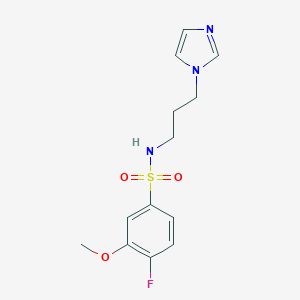![molecular formula C18H24N2O5S2 B225220 N-isopropyl-4-{4-[(isopropylamino)sulfonyl]phenoxy}benzenesulfonamide](/img/structure/B225220.png)
N-isopropyl-4-{4-[(isopropylamino)sulfonyl]phenoxy}benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isopropyl-4-{4-[(isopropylamino)sulfonyl]phenoxy}benzenesulfonamide, also known as NSC-681239, is a sulfonamide-based compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been shown to exhibit promising activity against a wide range of diseases, including cancer, inflammation, and autoimmune disorders.
Mecanismo De Acción
N-isopropyl-4-{4-[(isopropylamino)sulfonyl]phenoxy}benzenesulfonamide exerts its therapeutic effects by inhibiting the activity of several key enzymes and signaling pathways. It has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many cancer cells and is involved in tumor growth and metastasis. N-isopropyl-4-{4-[(isopropylamino)sulfonyl]phenoxy}benzenesulfonamide also inhibits the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cancer cell survival and proliferation. In addition, N-isopropyl-4-{4-[(isopropylamino)sulfonyl]phenoxy}benzenesulfonamide inhibits the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects
N-isopropyl-4-{4-[(isopropylamino)sulfonyl]phenoxy}benzenesulfonamide has been shown to exhibit several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. N-isopropyl-4-{4-[(isopropylamino)sulfonyl]phenoxy}benzenesulfonamide also inhibits angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. In addition, N-isopropyl-4-{4-[(isopropylamino)sulfonyl]phenoxy}benzenesulfonamide has been shown to modulate the activity of immune cells, leading to the suppression of inflammation and the regulation of immune responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-isopropyl-4-{4-[(isopropylamino)sulfonyl]phenoxy}benzenesulfonamide has several advantages for lab experiments. It is a highly potent and selective inhibitor of key enzymes and signaling pathways, making it an ideal tool for studying their roles in various biological processes. N-isopropyl-4-{4-[(isopropylamino)sulfonyl]phenoxy}benzenesulfonamide is also relatively easy to synthesize and purify, making it readily available for use in lab experiments. However, N-isopropyl-4-{4-[(isopropylamino)sulfonyl]phenoxy}benzenesulfonamide has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
N-isopropyl-4-{4-[(isopropylamino)sulfonyl]phenoxy}benzenesulfonamide has several potential future directions for scientific research. One potential direction is the development of N-isopropyl-4-{4-[(isopropylamino)sulfonyl]phenoxy}benzenesulfonamide-based therapeutics for the treatment of cancer, inflammation, and autoimmune disorders. Another potential direction is the use of N-isopropyl-4-{4-[(isopropylamino)sulfonyl]phenoxy}benzenesulfonamide as a tool for studying the roles of carbonic anhydrase IX, the PI3K/Akt/mTOR signaling pathway, and NF-κB in various biological processes. Further studies are also needed to investigate the potential toxicity and pharmacokinetics of N-isopropyl-4-{4-[(isopropylamino)sulfonyl]phenoxy}benzenesulfonamide in vivo.
Métodos De Síntesis
N-isopropyl-4-{4-[(isopropylamino)sulfonyl]phenoxy}benzenesulfonamide can be synthesized by reacting 4-amino-3-isopropylphenol with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with isopropylamine and sodium sulfite to yield N-isopropyl-4-{4-[(isopropylamino)sulfonyl]phenoxy}benzenesulfonamide. This synthesis method has been optimized to yield high purity and yield of N-isopropyl-4-{4-[(isopropylamino)sulfonyl]phenoxy}benzenesulfonamide.
Aplicaciones Científicas De Investigación
N-isopropyl-4-{4-[(isopropylamino)sulfonyl]phenoxy}benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. N-isopropyl-4-{4-[(isopropylamino)sulfonyl]phenoxy}benzenesulfonamide has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, N-isopropyl-4-{4-[(isopropylamino)sulfonyl]phenoxy}benzenesulfonamide has been shown to exhibit immunomodulatory activity by regulating the activity of immune cells such as T cells and macrophages.
Propiedades
Nombre del producto |
N-isopropyl-4-{4-[(isopropylamino)sulfonyl]phenoxy}benzenesulfonamide |
|---|---|
Fórmula molecular |
C18H24N2O5S2 |
Peso molecular |
412.5 g/mol |
Nombre IUPAC |
N-propan-2-yl-4-[4-(propan-2-ylsulfamoyl)phenoxy]benzenesulfonamide |
InChI |
InChI=1S/C18H24N2O5S2/c1-13(2)19-26(21,22)17-9-5-15(6-10-17)25-16-7-11-18(12-8-16)27(23,24)20-14(3)4/h5-14,19-20H,1-4H3 |
Clave InChI |
TXNVOBMMMWOTTJ-UHFFFAOYSA-N |
SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)NC(C)C |
SMILES canónico |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)NC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



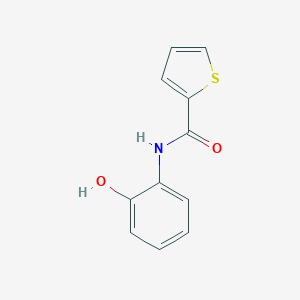
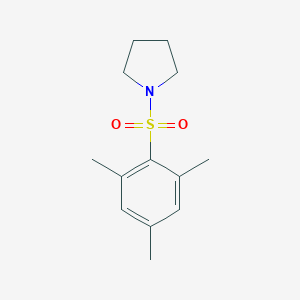
![2-ethyl-1-[(4-methoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B225156.png)
![1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B225157.png)
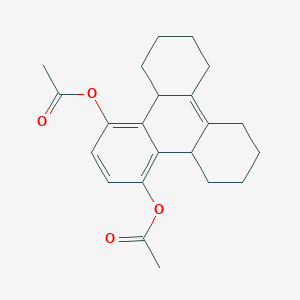
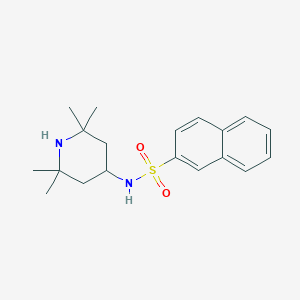
![4-Chloro-2-[(2-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether](/img/structure/B225172.png)
![1-[(5-Bromo-2-methylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B225174.png)
![1-[(4-Bromo-1-naphthyl)sulfonyl]-2-methylpiperidine](/img/structure/B225180.png)
![1-[(4-Ethoxy-1-naphthyl)sulfonyl]-2-methylpiperidine](/img/structure/B225181.png)
